molecular formula C9H10ClN3O2 B3829810 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide

4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide

Katalognummer B3829810
Molekulargewicht: 227.65 g/mol
InChI-Schlüssel: HDZVITWTNPHFFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial signaling molecule in the B-cell receptor pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Wirkmechanismus

4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide selectively inhibits BTK, a key signaling molecule in the B-cell receptor pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for B-cell survival and proliferation. By inhibiting BTK, 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide disrupts these signaling pathways and induces apoptosis in B-cells.
Biochemical and physiological effects:
In preclinical studies, 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, both in vitro and in vivo. 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has also been shown to modulate the tumor microenvironment, leading to enhanced anti-tumor immune responses. In addition, 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide is its high selectivity for BTK, which reduces the risk of off-target effects. 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has also demonstrated potent anti-tumor activity in preclinical models, making it a promising candidate for further development. However, 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are still unknown. In addition, the synthesis of 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide is complex and may pose challenges for large-scale production.

Zukünftige Richtungen

There are several potential future directions for the development of 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide. One area of interest is the combination of 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide with other therapies, such as immune checkpoint inhibitors or chemotherapy agents. Another potential direction is the evaluation of 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide in other B-cell malignancies, such as Waldenström macroglobulinemia or follicular lymphoma. Finally, the development of more potent and selective BTK inhibitors, based on the structure of 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide, may also be an area of future research.

Wissenschaftliche Forschungsanwendungen

4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide has also been shown to inhibit B-cell receptor signaling and disrupt the tumor microenvironment, leading to enhanced anti-tumor immune responses.

Eigenschaften

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-12-9(14)15-13-8(11)6-2-4-7(10)5-3-6/h2-5H,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZVITWTNPHFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)ON=C(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide
Reactant of Route 6
4-chloro-N'-{[(methylamino)carbonyl]oxy}benzenecarboximidamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.